molecular formula C10H14Li2N5O12P3 B12389459 2'-Deoxyadenosine-5'-triphosphate-13C10 (dilithium)

2'-Deoxyadenosine-5'-triphosphate-13C10 (dilithium)

Cat. No.: B12389459
M. Wt: 513.0 g/mol
InChI Key: DZFNPQTVLDNJGV-YTBWFSMHSA-L
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Description

2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) is a labeled nucleotide analog used extensively in biochemical and molecular biology research. This compound is a stable isotope-labeled form of 2’-deoxyadenosine-5’-triphosphate, where ten carbon atoms are replaced with the carbon-13 isotope. It is primarily used as a substrate in DNA synthesis and replication studies, providing valuable insights into the mechanisms of DNA polymerases and other enzymes involved in nucleic acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) involves the incorporation of carbon-13 labeled atoms into the deoxyadenosine molecule. This is typically achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled precursors. The key steps include the formation of the nucleoside, followed by phosphorylation to introduce the triphosphate group. The final product is purified using chromatographic techniques to ensure high isotopic purity and chemical purity .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels. The compound is then formulated into a stable dilithium salt for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in enzymatic reactions catalyzed by DNA polymerases, where it is incorporated into the growing DNA strand. Additionally, it may undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) include phosphorylating agents such as phosphoric acid and its derivatives, as well as various organic solvents. Enzymatic reactions typically require the presence of DNA polymerases and appropriate buffer systems to maintain optimal pH and ionic strength .

Major Products Formed

The major product formed from the incorporation of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) into DNA is the extended DNA strand, where the labeled nucleotide is covalently bonded to the growing chain. Hydrolysis reactions yield deoxyadenosine monophosphate and inorganic phosphate as primary products .

Scientific Research Applications

2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) involves its incorporation into DNA by DNA polymerases during replication. The labeled nucleotide is recognized by the enzyme and added to the growing DNA strand, allowing researchers to track and study the dynamics of DNA synthesis. The carbon-13 label provides a distinct signal in nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, facilitating detailed studies of nucleic acid interactions and enzyme mechanisms .

Comparison with Similar Compounds

2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) can be compared with other labeled nucleotides, such as:

    2’-Deoxyadenosine-5’-triphosphate-15N5: Labeled with nitrogen-15, used for similar applications but provides different isotopic labeling for complementary studies.

    2’-Deoxyguanosine-5’-triphosphate-13C10: Another carbon-13 labeled nucleotide, used in studies involving guanine nucleotides.

    2’-Deoxycytidine-5’-triphosphate-13C9: Labeled with carbon-13, used in cytidine nucleotide studies.

The uniqueness of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) lies in its specific labeling with carbon-13, which provides distinct advantages in NMR and MS analyses, enabling detailed studies of DNA synthesis and enzyme mechanisms .

Properties

Molecular Formula

C10H14Li2N5O12P3

Molecular Weight

513.0 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;;

InChI Key

DZFNPQTVLDNJGV-YTBWFSMHSA-L

Isomeric SMILES

[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

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